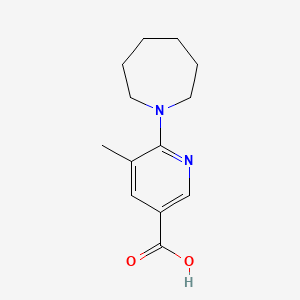
6-(Azepan-1-yl)-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azepan-1-yl)-5-methylnicotinic acid: is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of nicotinic acid, featuring an azepane ring attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azepan-1-yl)-5-methylnicotinic acid typically involves the reaction of nicotinic acid derivatives with azepane. One common method includes the use of a nucleophilic substitution reaction where the azepane ring is introduced to the nicotinic acid derivative under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Azepan-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(Azepan-1-yl)-5-methylnicotinic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new biochemical assays or as a tool for studying cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring and nicotinic acid moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 6-(Azepan-1-ylmethyl)nicotinic acid
- 5-(Azepan-1-yl)pentan-1-amine
- 3-(Azepan-1-ylmethyl)-1H-indole
Comparison: 6-(Azepan-1-yl)-5-methylnicotinic acid is unique due to the presence of both the azepane ring and the methyl group on the nicotinic acid structure. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, 6-(Azepan-1-ylmethyl)nicotinic acid lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
LGNJFTUGGBICHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















